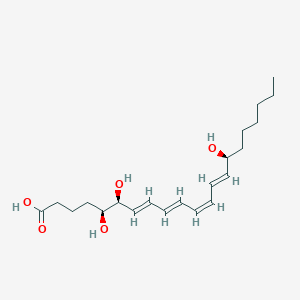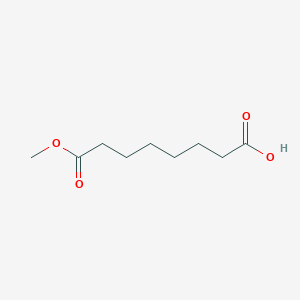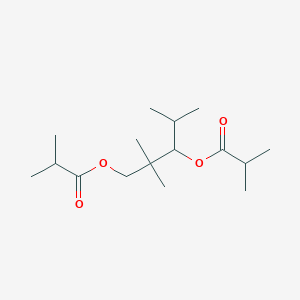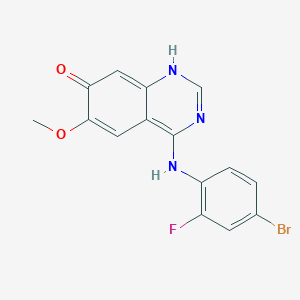
Lipoxin A4
Übersicht
Beschreibung
Synthesis Analysis
The stereoselective synthesis of aromatic LXA4 analogues involves key transformations such as Sharpless epoxidation, Pd-mediated Heck coupling, and diastereoselective reduction. These synthetic analogues demonstrate potent biological activities similar to native LXA4, including the stimulation of phagocytosis of apoptotic leukocytes by macrophages, highlighting their potential for therapeutic applications in inflammatory conditions (O’Sullivan et al., 2007).
Molecular Structure Analysis
LXA4 is characterized by a conjugated tetraene structure that is essential for its biological activity. Modifications to this structure, such as the introduction of a methylene bridge in synthetic analogues, have been explored to enhance the compound's stability and biological efficacy. For instance, the asymmetric synthesis of benzothiophene-containing LXA4 analogues with lower-chain modifications aims to replace the triene core with a more stable aromatic ring, potentially improving metabolic stability (Tighe et al., 2022).
Chemical Reactions and Properties
LXA4 and its analogues undergo various chemical reactions that are pivotal for their anti-inflammatory and pro-resolution bioactions. These reactions include transcellular biosynthesis and metabolic inactivation through dehydrogenase-mediated oxidation and reduction. The development of LXA4 analogues with enhanced chemical and metabolic stability aims to retain the beneficial biological activities while overcoming rapid inactivation in vivo (Guilford et al., 2004).
Physical Properties Analysis
The physical properties of LXA4, such as solubility, stability, and half-life, are crucial for its function as a bioactive molecule. Enhancements in chemical stability, as seen in novel 3-oxa LXA4 analogues, indicate progress in developing LXA4 derivatives with improved therapeutic profiles, including better solubility and resistance to rapid degradation (Guilford et al., 2004).
Chemical Properties Analysis
The anti-inflammatory and pro-resolving actions of LXA4 are closely linked to its chemical properties, such as its ability to interact with specific receptors on immune cells. The precise molecular interactions and signaling pathways activated by LXA4 and its analogues are fundamental to their therapeutic potential. Studies on synthetic analogues, like aromatic and heteroaromatic LXB4 mimetics, contribute to our understanding of LXA4's chemical properties and its role in resolving inflammation (Owen & Guiry, 2023).
Wissenschaftliche Forschungsanwendungen
Regulation der Entzündung
Lipoxine, einschließlich LXA4, sind endogene, bioaktive Lipidmediatoren, die eine entscheidende Rolle bei der Regulation der Entzündung spielen . Sie üben immunmodulatorische Wirkungen aus, indem sie das Verhalten verschiedener Immunzellen regulieren, darunter Neutrophile, Makrophagen sowie T- und B-Zellen . Sie fördern die Beseitigung von apoptotischen Neutrophilen, was dazu beiträgt, Entzündungen zu dämpfen und die Gewebsreparatur zu fördern .
Rolle bei chronischen Erkrankungen
LXA4 reguliert die Expression vieler entzündungsfördernder Gene, indem es die Spiegel von Transkriptionsfaktoren moduliert, die bei verschiedenen Erkrankungen wie Erkrankungen der Atemwege, Nierenerkrankungen, Krebs, neurodegenerativen Erkrankungen und Virusinfektionen erhöht sind . Die Lipoxin-vermittelte Signalübertragung ist an chronischen Entzündungen, Krebs, Diabetes-assoziierten Nierenerkrankungen, Lungenverletzungen, Leberverletzungen, Endometriose, Erkrankungen der Atemwege, neurodegenerativen Erkrankungen, chronischer zerebraler Hypoperfusion und Netzhautdegeneration beteiligt .
Neuroprotektion
LXA4 hat nachweislich eine signifikante neuroprotektive Wirkung. In einem Rattenmodell der mittleren Arterienschluss (MCAO) und BV2-Mikroglia-Zellen hemmte die Verabreichung von LXA4 die proinflammatorische Reaktion .
Parodontitis-Behandlung
Im Bereich der Zahngesundheit hat sich LXA4 als vielversprechend für die Behandlung schwerer Parodontitis erwiesen . Die LXA4-Spiegel in der Sulkusflüssigkeit (GCF) stiegen nach dem Scaling und Rootplaning (SRP) signifikant an, und diese Spiegel korrelierten positiv mit klinischen Verbesserungen . Darüber hinaus wurden erhöhte LXA4-Spiegel an Stellen beobachtet, die nach SRP negativ für bestimmte Parodontitis-Erreger wurden .
Entzündungshemmende Wirkungen an verschiedenen Körperstellen
LXA4 hat gute entzündungshemmende Wirkungen im Darm, an den Gelenken, in der Lunge, in der Niere, bei Atherosklerose, Typ-II-Diabetes und an epidermalen Stellen gezeigt<a aria-label="3: " data-citationid="ae1b3ddf-eb53-80a1-96a1-3474704eb222-35" h="ID=SERP,5015.1
Wirkmechanismus
Lipoxin A4 (LXA4) is an endogenous bioactive lipid mediator involved in the regulation of inflammation . This article will explore the mechanism of action of LXA4, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
LXA4 exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair .
Mode of Action
LXA4 interacts with its targets to regulate the expression of many inflammatory genes. It modulates the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .
Biochemical Pathways
LXA4 is involved in the regulation of several biochemical pathways. For instance, in cases of obesity-related glomerulopathy, the administration of LXA4 markedly reduces inflammatory stimuli by inhibiting the Nfkbia and Mapk1/14 pathways, leading to the downregulation of Il1b, Il6, Tnf, and Ccl8 . This indicates an anti-inflammatory response .
Pharmacokinetics
It is known that lxa4 is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo . Aspirin directly affects the LXA4 circuit by activating the biosynthesis of endogenous epimers of LXA4, known as aspirin-triggered 15-epi-LX, which has potent anti-inflammatory properties .
Result of Action
The administration of LXA4 results in significant anti-inflammatory and neuroprotective effects. For instance, in a rat model of middle cerebral artery occlusion (MCAO) and BV2 microglial cells, LXA4 inhibited the pro-inflammatory response and exerted a significant neuroprotective effect through the downregulation of Tnf, Il1b, Fcgr2a, Notch1, Hes1, Nos2 and activation of Arg1, Mrc1, Hes5 genes .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Lipoxin A4 exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair . This compound regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been found to exert significant neuroprotective effects through the downregulation of pro-inflammatory genes and activation of anti-inflammatory genes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Exogenous administration of this compound has been shown to reduce the degree of lung injury in acute respiratory distress syndrome (ARDS) rats .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation resolution . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can inhibit the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) in peripheral blood neutrophils of ARDS rats .
Subcellular Localization
It is known that this compound can promote the phagocytosis of neutrophils in ARDS rats in vitro and can also promote the apoptosis of neutrophils in ARDS rats .
Eigenschaften
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-SSQFXEBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040535 | |
| Record name | Lipoxin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lipoxin A4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
89663-86-5 | |
| Record name | Lipoxin A4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89663-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lipoxin A4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089663865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lipoxin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIPOXIN A4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C6J3D79J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lipoxin A4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)





![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)


